(2-Chloro-7-methylquinolin-3-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives, including “(2-Chloro-7-methylquinolin-3-yl)methanol,” often involves catalytic reactions, utilizing methanol as a solvent or reactant. For instance, an electrocatalytic protocol for synthesizing 2,3-dihydroquinazolin-4(1H)-one uses methanol as the C1 source, highlighting the versatility of methanol in cyclization reactions with aromatic compounds (Liu, Xu, & Wei, 2021). Additionally, reactions involving zinc chloride and 2-methyl-8-hydroxyquinoline in methanol have been reported, indicating the role of methanol in facilitating complex formation and solvation (Sattarzadeh et al., 2009).
Molecular Structure Analysis
Quinoline derivatives, including “(2-Chloro-7-methylquinolin-3-yl)methanol,” exhibit diverse molecular structures that contribute to their chemical reactivity and interaction with biological targets. The crystal structure of related quinoline compounds features complex coordination geometries and hydrogen bonding, indicating the potential for intricate intermolecular interactions (Sattarzadeh et al., 2009).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including cyclization, alkylation, and complex formation with metals. For example, the synthesis of novel chloroquinoline-based chalcones demonstrates the compound's ability to participate in reactions leading to photophysically active materials (Singh, Sindhu, & Khurana, 2015). The Mitsunobu reaction has also been applied for N-alkylation of (2-chloroquinolin-3-yl) methanol with N-heterocyclic compounds, showcasing its versatility in synthesizing complex organic molecules (Roopan, Khan, & Jin, 2011).
Scientific Research Applications
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Synthetic Organic Chemistry Quinoline is an essential compound in synthetic organic chemistry . It’s used in various synthesis protocols, such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . “(2-Chloro-7-methylquinolin-3-yl)methanol” could potentially be used in similar contexts.
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Photocatalysis Some quinoline derivatives have shown promise in photocatalysis . “(2-Chloro-7-methylquinolin-3-yl)methanol” might have similar potential, but this would need to be confirmed through experimental studies.
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Biosensing Certain quinoline derivatives have been used in biosensing . It’s possible that “(2-Chloro-7-methylquinolin-3-yl)methanol” could have applications in this area, but more research would be needed to determine this.
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Photoelectrochemistry Quinoline derivatives have been used in photoelectrochemical devices . “(2-Chloro-7-methylquinolin-3-yl)methanol” might also be useful in this field, but this would need to be investigated further.
Safety And Hazards
The safety data sheet for “(2-Chloro-7-methylquinolin-3-yl)methanol” indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage) .
properties
IUPAC Name |
(2-chloro-7-methylquinolin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-2-3-8-5-9(6-14)11(12)13-10(8)4-7/h2-5,14H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULSNMQBGIVMGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356674 | |
Record name | (2-chloro-7-methylquinolin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-7-methylquinolin-3-yl)methanol | |
CAS RN |
170848-22-3 | |
Record name | (2-chloro-7-methylquinolin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 170848-22-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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